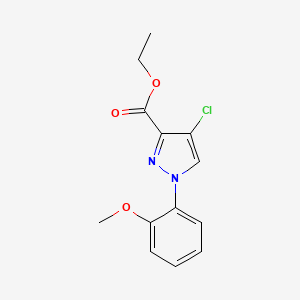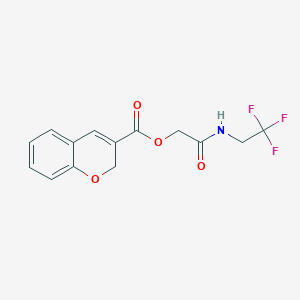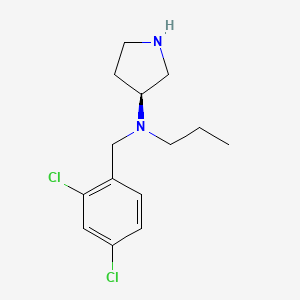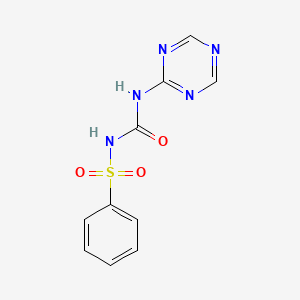
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenesulfonamide group substituted by a triazinylcarbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide typically involves the reaction of 1,3,5-triazine derivatives with benzenesulfonamide. One common method is the nucleophilic substitution reaction where the chloride ion of a triazine derivative is replaced with benzenesulfonamide in the presence of a base such as sodium carbonate . The reaction is often carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields . The process involves the use of a multimode reactor, which allows for efficient heating and mixing of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate as a base and solvents like dioxane and water.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted triazine derivatives, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, as a herbicide, it inhibits acetolactate synthetase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants . In medical applications, it inhibits carbonic anhydrases, which play roles in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tritosulfuron: A sulfonylurea herbicide with a similar structure, used for weed control.
1,3,5-Triazine Derivatives: Various derivatives of 1,3,5-triazine have been studied for their antimicrobial and anticancer properties.
Uniqueness
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is unique due to its dual functionality as both a triazine and a sulfonamide. This allows it to interact with a wide range of biological targets, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
122252-37-3 |
|---|---|
Molekularformel |
C10H9N5O3S |
Molekulargewicht |
279.28 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-(1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C10H9N5O3S/c16-10(14-9-12-6-11-7-13-9)15-19(17,18)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14,15,16) |
InChI-Schlüssel |
VYNVBYXEUNPOFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


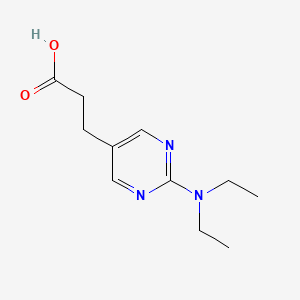
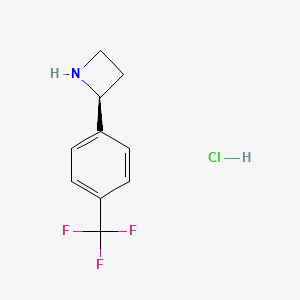
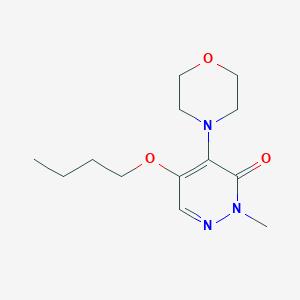
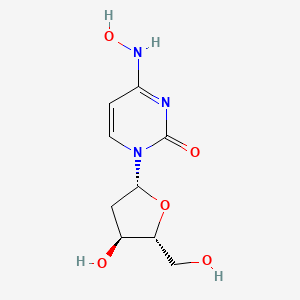
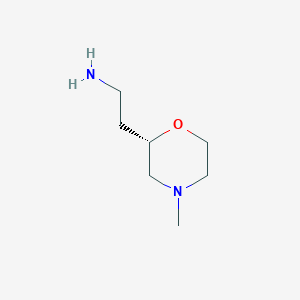
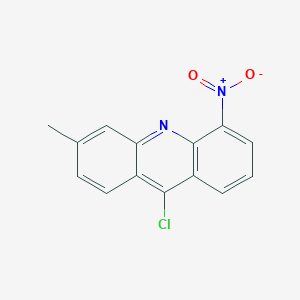
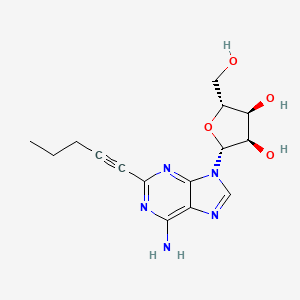
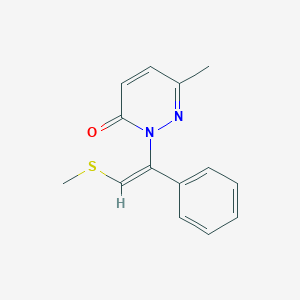
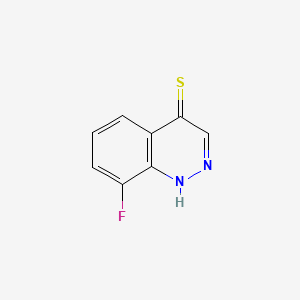
![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)
